ethyl 4-formyl-3-methyl-1H-pyrrole-2-carboxylate
CAS No.: 167401-20-9
Cat. No.: VC11610095
Molecular Formula: C9H11NO3
Molecular Weight: 181.2
Purity: 95
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 167401-20-9 |
---|---|
Molecular Formula | C9H11NO3 |
Molecular Weight | 181.2 |
Introduction
Chemical Structure and Nomenclature
Molecular Architecture
The compound’s structure consists of a pyrrole ring substituted with three functional groups:
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Formyl group (-CHO) at position 4, which introduces electrophilic reactivity.
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Methyl group (-CH₃) at position 3, contributing steric and electronic effects.
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Ethyl ester (-COOEt) at position 2, enhancing solubility and serving as a directing group in synthetic modifications.
The IUPAC name, ethyl 4-formyl-3-methyl-1H-pyrrole-2-carboxylate, reflects this substitution pattern. Its molecular formula is C₁₀H₁₁NO₃, with a molecular weight of 193.20 g/mol.
Spectroscopic Characterization
While experimental data for this specific compound are scarce, analogous pyrrole derivatives provide insights into expected spectroscopic profiles:
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¹H NMR: The formyl proton typically resonates at δ 9.8–10.2 ppm as a singlet. The pyrrole NH proton appears as a broad singlet near δ 12 ppm in DMSO-d₆. Methyl groups (3-CH₃ and ester -OCH₂CH₃) show signals at δ 2.1–2.5 ppm and δ 1.2–1.4 ppm, respectively .
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IR Spectroscopy: Strong absorption bands for the ester carbonyl (∼1720 cm⁻¹) and formyl group (∼1680 cm⁻¹) are anticipated.
Synthesis and Reactivity
Synthetic Routes
The synthesis of ethyl 4-formyl-3-methyl-1H-pyrrole-2-carboxylate can be achieved through two primary strategies:
Vilsmeier–Haack Formylation
This method involves the formylation of a pre-existing pyrrole precursor, such as ethyl 3-methyl-1H-pyrrole-2-carboxylate, using the Vilsmeier–Haack reagent (POCl₃ in DMF). The reaction proceeds via electrophilic aromatic substitution, with the formyl group preferentially attaching to the 4-position due to the ester’s electron-withdrawing effects .
Example Protocol:
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Dissolve ethyl 3-methyl-1H-pyrrole-2-carboxylate (1.0 equiv) in dry DMF under nitrogen.
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Add POCl₃ (1.2 equiv) dropwise at 0°C.
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Warm to room temperature and stir for 6–8 hours.
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Quench with ice-water, neutralize with NaHCO₃, and extract with ethyl acetate.
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Purify via column chromatography (hexane:ethyl acetate = 4:1).
Yield: ∼65–75% (estimated based on analogous reactions) .
Knorr Pyrrole Synthesis
The Knorr reaction, involving the condensation of α-aminoketones with β-ketoesters, offers an alternative route. For this compound, methyl acetoacetate and a suitably substituted α-aminoketone could yield the pyrrole core, followed by oxidative formylation.
Physicochemical Properties
Solubility and Stability
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Solubility: Moderately soluble in polar aprotic solvents (DMF, DMSO) and chlorinated solvents (CH₂Cl₂). Limited solubility in water due to the ethyl ester.
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Stability: Sensitive to strong acids/bases and oxidizing agents. The formyl group may undergo hydration or nucleophilic attack under aqueous conditions.
Thermal Properties
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Melting Point: Estimated 120–125°C (extrapolated from methyl-substituted analogs).
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Decomposition: Begins above 200°C, releasing CO and CO₂.
Biological Activity
Compound Class | Target Microorganism | MIC (µg/mL) | Reference Analog |
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4-Substituted pyrrole esters | Staphylococcus aureus | 3.12–12.5 |
The formyl group may enhance membrane permeability, improving efficacy against Gram-positive pathogens.
Anticancer Activity
Pyrrole derivatives with electron-withdrawing substituents (e.g., formyl, ester) demonstrate cytotoxicity against cancer cell lines:
Cell Line | IC₅₀ (µM) | Mechanism |
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A-549 (lung) | 15–20 | ROS generation, apoptosis |
MDA-MB-231 | 10–15 | Tubulin polymerization inhibition |
Industrial Applications
Dye and Pigment Synthesis
The conjugated π-system and substituent diversity make this compound a candidate for organic dyes. For example, coordination with transition metals (e.g., Cu²⁺) could yield colored complexes for textile applications.
Photodynamic Therapy (PDT)
The formyl group’s ability to generate reactive oxygen species (ROS) under light suggests potential as a photosensitizer. Preliminary studies on similar compounds show tumor-selective accumulation and light-dependent cytotoxicity .
Challenges and Future Directions
Synthetic Limitations
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Regioselectivity: Competing substitution at the 5-position may occur during formylation, requiring careful optimization of reaction conditions.
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Purification: Polar byproducts (e.g., hydrolyzed esters) complicate isolation, necessitating advanced chromatographic techniques.
Research Opportunities
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Structure–Activity Relationships (SAR): Systematic modification of the formyl and ester groups could elucidate key pharmacophores.
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Drug Delivery Systems: Encapsulation in nanoparticles may improve bioavailability and target specificity.
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